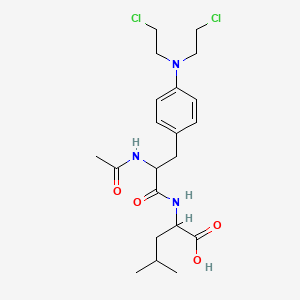
Asaley acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylmelphalanylleucine is a bioactive chemical.
Scientific Research Applications
1. Role in Plant Metabolism
Asaley acid, or L-Ascorbic acid (AsA), is crucial in plant cellular metabolism. It acts as a vital antioxidant in plants and animals. Research has shown that AsA plays a significant role in the biosynthesis and catabolism of plants, affecting their growth and development (Hancock & Viola, 2005).
2. Stress Alleviation in Wheat
AsA has been identified as beneficial in alleviating salt-induced oxidative stress in wheat. It enhances the growth of wheat by improving its photosynthetic capacity and maintaining ion homeostasis, although the effects are cultivar specific (Athar, Khan & Ashraf, 2008).
3. Surface Acidity in Pharmaceutical Applications
Asaley acid has applications in pharmaceuticals, particularly in influencing the surface acidity of solid pharmaceutical excipients. Its interaction with excipients like dicalcium phosphate anhydrous (DCP) affects the decomposition rate of hydrolyzable drugs (Glombitza & Schmidt, 1995).
4. Genetic Regulation in Horticultural Crops
In horticultural crops, AsA's genetic regulation is of interest due to its significant role in plant growth, stress defense, and nutritional value. The control of AsA biosynthesis and recycling is considered a key aspect in enhancing the nutritional value of fruits and vegetables (Mellidou & Kanellis, 2017).
5. Environmental Impact and Toxicity Studies
Studies have also focused on the environmental impact and toxicity of Asaley acid derivatives like arsanilic acid. Its photolysis behaviors and the toxicity of its metabolites have been researched for assessing environmental risks (Zhu et al., 2014).
6. Drought Tolerance in Plants
Foliar application of AsA has been found to improve drought tolerance in various plants like Vicia faba. It mitigates drought effects by enhancing antioxidant activities and suppressing lipid peroxidation (Desoky et al., 2020).
7. AsA's Role in Enhancing Plant Stress Tolerance
Salicylic acid (SA) and its derivatives, including AsA, have been shown to confer stress tolerance in plants, making them more resilient to environmental stresses like heat, chilling, and drought (Senaratna et al., 2000).
properties
CAS RN |
347400-96-8 |
|---|---|
Product Name |
Asaley acid |
Molecular Formula |
C21H31Cl2N3O4 |
Molecular Weight |
460.39 |
IUPAC Name |
2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H31Cl2N3O4/c1-14(2)12-19(21(29)30)25-20(28)18(24-15(3)27)13-16-4-6-17(7-5-16)26(10-8-22)11-9-23/h4-7,14,18-19H,8-13H2,1-3H3,(H,24,27)(H,25,28)(H,29,30) |
InChI Key |
RNGMBZXFENQKJV-OALUTQOASA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
N-Acetylmelphalanylleucine; N-Acetyl-melphalan-L-leucine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-9-(2-methylpyridin-4-yl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B1193108.png)
![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid](/img/structure/B1193110.png)
![5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine](/img/structure/B1193119.png)
![2-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]ethylphosphonic acid](/img/structure/B1193120.png)